

# Technical Guide: Molecular Characterization and Utility of C<sub>7</sub>H<sub>4</sub>BrCl<sub>2</sub>NO<sub>2</sub>

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## Compound of Interest

Compound Name: *1-(Bromomethyl)-3,5-dichloro-2-nitrobenzene*

CAS No.: *1258546-74-5*

Cat. No.: *B1375511*

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## Executive Summary: The Halogenated Aromatic Scaffold

The chemical formula C<sub>7</sub>H<sub>4</sub>BrCl<sub>2</sub>NO<sub>2</sub> represents a specific class of highly functionalized aromatic intermediates used primarily in the synthesis of agrochemicals, pharmaceutical pharmacophores, and materials science. Unlike simple solvents or reagents, this formula denotes a "privileged structure" characterized by a high degree of halogenation (Bromine and Chlorine) and nitrogen-based functionality (Nitro or Amino/Amido groups).

For researchers and drug development professionals, this formula is most significant when expressed as one of two primary structural isomers:

- 2,6-Dichloro-3-nitrobenzyl bromide (Alkylating Agent).
- 3-Amino-4-bromo-2,6-dichlorobenzoic acid (Multifunctional Scaffold).

This guide provides a comprehensive technical breakdown of the molecular weight, isotopic signatures, structural isomers, and handling protocols for this chemical entity.

## Physicochemical Profile

The precise molecular weight and isotopic distribution are critical for identification, particularly given the presence of multi-isotopic halogens (Br, Cl).[1]

### Quantitative Data Table[2][3]

Property	Value	Notes
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrCl <sub>2</sub> NO <sub>2</sub>	
Average Molecular Weight	284.92 g/mol	Weighted average of all isotopes.
Monoisotopic Mass	282.8779 Da	Based on <sup>79</sup> Br, <sup>35</sup> Cl, <sup>12</sup> C, <sup>1</sup> H, <sup>14</sup> N, <sup>16</sup> O.
Exact Mass	282.8779 Da	
Heavy Atom Count	13	
Degree of Unsaturation	5	1 Ring + 1 Nitro/Carboxyl + Double bonds.
Complexity	High	Due to mixed halogenation patterns.[1]

## Isotopic Signature (Mass Spectrometry)

The presence of one Bromine (Br) and two Chlorines (Cl) creates a distinct "quartet-like" isotopic envelope in Mass Spectrometry (MS). This is a self-validating spectral feature.

- <sup>79</sup>Br : <sup>81</sup>Br ratio

1:1

- <sup>35</sup>Cl : <sup>37</sup>Cl ratio

3:1[1]

Predicted MS Peak Pattern:

- M (283): Contains  $^{79}\text{Br}$ ,  $^{35}\text{Cl}$ ,  $^{35}\text{Cl}$ .
- M+2 (285): High intensity. Contains ( $^{81}\text{Br}$ ,  $^{35}\text{Cl}$ ,  $^{35}\text{Cl}$ ) AND ( $^{79}\text{Br}$ ,  $^{37}\text{Cl}$ ,  $^{35}\text{Cl}$ ).
- M+4 (287): Medium intensity. Contains ( $^{81}\text{Br}$ ,  $^{37}\text{Cl}$ ,  $^{35}\text{Cl}$ ) AND ( $^{79}\text{Br}$ ,  $^{37}\text{Cl}$ ,  $^{37}\text{Cl}$ ).
- M+6 (289): Low intensity. Contains ( $^{81}\text{Br}$ ,  $^{37}\text{Cl}$ ,  $^{37}\text{Cl}$ ).

## Structural Isomerism & Applications

The utility of  $\text{C}_7\text{H}_4\text{BrCl}_2\text{NO}_2$  depends entirely on the connectivity of its atoms. Below are the two dominant isomers relevant to R&D.

### Isomer A: 2,6-Dichloro-3-nitrobenzyl bromide

- CAS Registry: 83141-02-0 (Analogous derivatives)
- Functional Class: Electrophile (Alkylating Agent).
- Mechanism: The benzylic bromide is highly reactive toward nucleophiles (reaction), making it a tool for attaching the 2,6-dichloro-3-nitrophenyl moiety to amines or thiols.
- Safety Note: Benzylic bromides are potent lachrymators (tear gas agents).

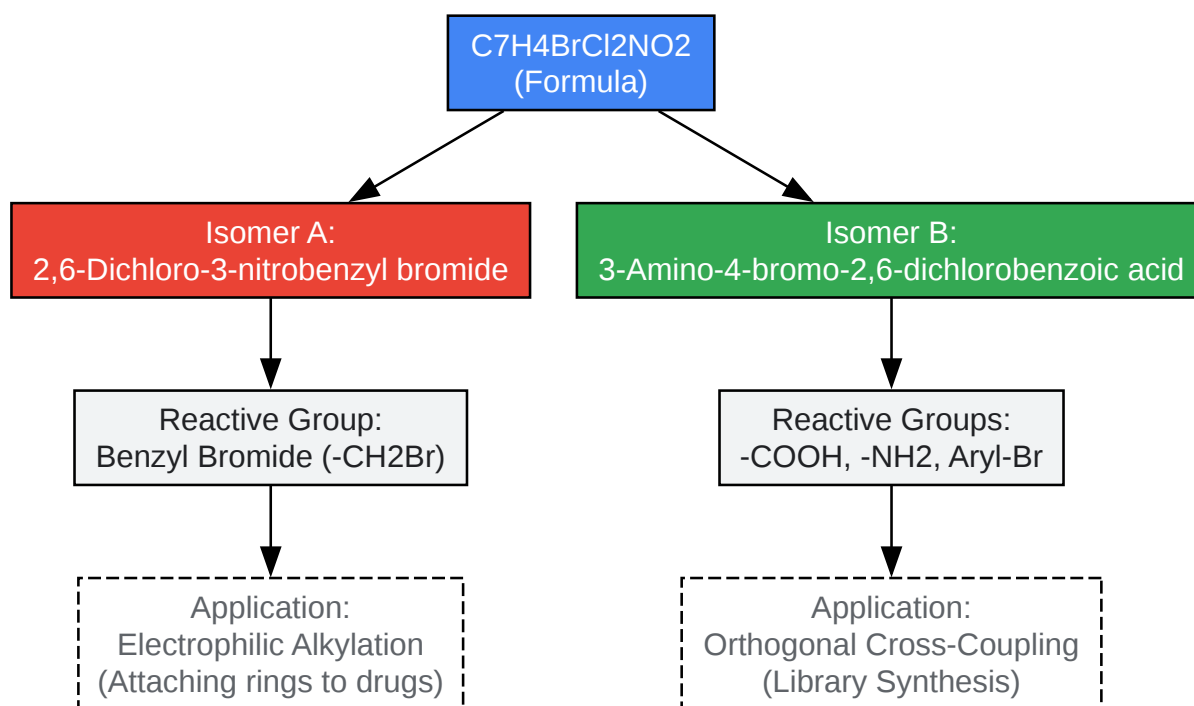
### Isomer B: 3-Amino-4-bromo-2,6-dichlorobenzoic acid[2] [4]

- CAS Registry: 1415124-69-4[2][3]
- Functional Class: Multifunctional Scaffold.
- Mechanism: Contains an acid (for coupling), an amine (for derivatization), and aryl halides (for Palladium-catalyzed cross-coupling like Suzuki or Buchwald-Hartwig).

- Application: Likely a precursor for herbicide synthesis (similar to Dicamba) or a fragment for fragment-based drug discovery (FBDD).

## Diagram 1: Structural Divergence

The following diagram illustrates the connectivity difference between the "Alkylating Agent" and the "Scaffold" isomers.



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Caption: Structural divergence of  $C_7H_4BrCl_2NO_2$  into an electrophilic alkylator (Left) and a multifunctional scaffold (Right).

## Analytical Validation Protocol

When synthesizing or purchasing this compound, you must validate its identity using a multi-modal approach.

## NMR Logic (Nuclear Magnetic Resonance)

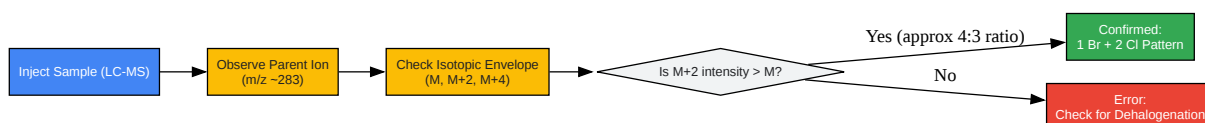
The proton (

H) NMR spectrum provides the fastest differentiation between the isomers.

Isomer	Expected <sup>1</sup> H NMR Signals (DMSO-d <sub>6</sub> )	Logic
Benzyl Bromide	1. Aliphatic Singlet (~4.5-4.8 ppm): 2H (-Br). 2. Aromatic Doublets: 2H (Ar-H).	The benzylic protons are deshielded by Br and the ring.
Benzoic Acid	1. Broad Singlet (~11-13 ppm): 1H (COOH). 2. Broad Singlet (~5-7 ppm): 2H (Ar-H). 3. Aromatic Singlet: 1H (Ar-H).	The acid proton is exchangeable; the ring has only 1 remaining H.

## Mass Spectrometry Decision Tree

Use this workflow to confirm the halogen pattern.



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Caption: Mass Spectrometry validation logic for confirming the BrCl<sub>2</sub> halogenation pattern.

## Experimental Handling & Safety

### Handling Benzyl Bromides (Isomer A)

Hazard: 2,6-Dichloro-3-nitrobenzyl bromide is a severe skin irritant and lachrymator.

- Engineering Controls: All weighing and transfers must occur inside a certified chemical fume hood.
- Quenching Protocol: Residual benzyl bromides on glassware should be quenched with a solution of ethanolamine or sodium thiosulfate before washing to prevent exposure to cleaning staff.

## Solubility & Stability

- Solubility: Insoluble in water. Soluble in DCM, Ethyl Acetate, DMSO, and DMF.
- Stability:
  - Benzyl Bromide: Moisture sensitive (hydrolyzes to benzyl alcohol). Store under inert gas (Nitrogen/Argon) at 4°C.
  - Benzoic Acid:[2] Stable at room temperature.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11011535, 2,6-Dichloro-3-nitrobenzyl bromide. Retrieved from [[Link](#)]
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.

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